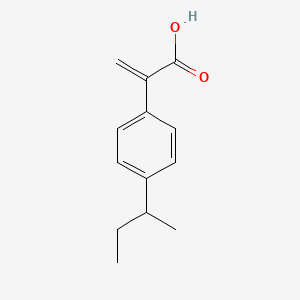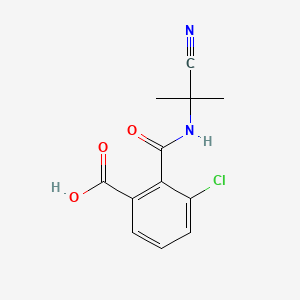![molecular formula C25H22FNO4 B13444484 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/structure/B13444484.png)
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dihydroxypentanoic acid chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid typically involves multiple steps, including the formation of the benzo[k]phenanthridin core, introduction of the cyclopropyl and fluorine groups, and the final attachment of the dihydroxypentanoic acid chain. Common synthetic routes may involve:
Cyclization reactions: to form the benzo[k]phenanthridin core.
Fluorination reactions: using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropanation reactions: using diazo compounds and transition metal catalysts.
Hydroxylation reactions: to introduce hydroxyl groups on the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzo[k]phenanthridin core can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5S)-5-(6-Cyclopropyl-10-chlorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- (3R,5S)-5-(6-Cyclopropyl-10-bromobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
Uniqueness
The unique combination of a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dihydroxypentanoic acid chain distinguishes (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in its analogs.
Propriétés
Formule moléculaire |
C25H22FNO4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1 |
Clé InChI |
JEAIZQYPWPSXQH-QRQCRPRQSA-N |
SMILES isomérique |
C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)[C@H](C[C@H](CC(=O)O)O)O)F |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


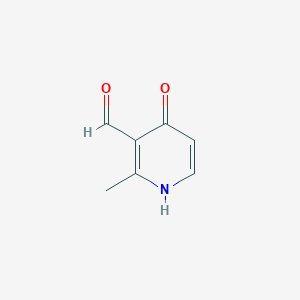
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
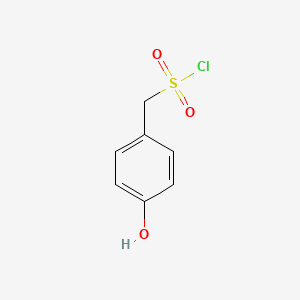
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
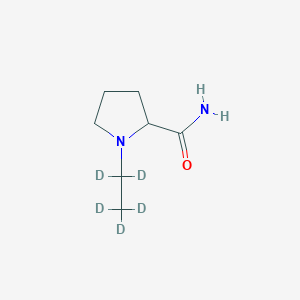
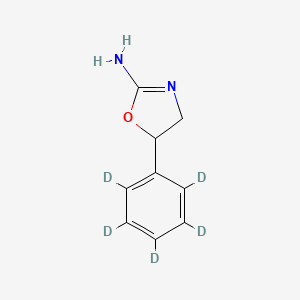
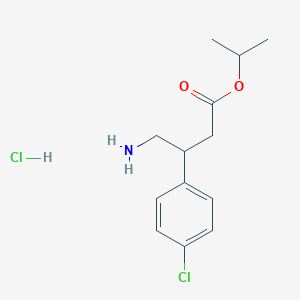
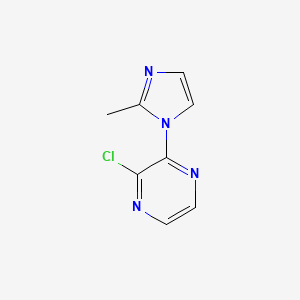
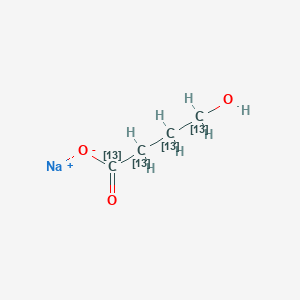
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

